Check Availability & Pricing

# Navigating TG-263 Implementation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TH-263   |           |
| Cat. No.:            | B1683123 | Get Quote |

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common barriers to implementing the American Association of Physicists in Medicine (AAPM) Task Group 263 (TG-263) recommendations. The goal of TG-263 is to standardize nomenclature in radiation oncology to enhance safety, improve data sharing for research, and streamline clinical trial data collection.[1][2][3][4]

# Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Getting Started & Gaining Buy-in

Question: We are facing resistance from our clinical team, particularly physicians, to adopt the TG-263 nomenclature. What strategies can we use to get them on board?

Answer: Gaining buy-in is a common initial hurdle.[1] A multi-faceted approach is most effective:

- Highlight the "Why": Emphasize that standardization is not just an administrative task but a
  critical step towards enhancing patient safety, improving the quality of clinical data, and
  enabling more robust research and clinical trials.
- Leadership Support: Secure strong backing from departmental and institutional leadership. Their endorsement can significantly influence adoption.



- Collaborative Approach: Involve all stakeholders—physicians, dosimetrists, physicists, and therapists—in the planning and implementation process. This fosters a sense of ownership and allows for addressing concerns early on.
- Phased Rollout: Propose a gradual implementation, starting with a specific disease site or a
  pilot project. This allows the team to acclimate to the new system and work out any issues on
  a smaller scale.
- Showcase Success Stories: Share examples and data from other institutions that have successfully implemented TG-263, highlighting the benefits they have experienced.

Question: Our department is concerned about the significant effort and resources required for implementation. How can we manage this?

Answer: The effort required for implementation is a valid concern, often cited as a primary barrier. Here's how to address it:

- Leverage Existing Resources: The TG-263 report itself provides an implementation plan in Section 13. Additionally, several open-source tools and templates are available to streamline the process.
- Start Small: A gradual implementation focusing on high-priority areas first can make the process more manageable.
- Utilize Automation: Employing scripts and software to automate structure name checking and compliance can significantly reduce the manual workload.
- Vendor Collaboration: Engage with your treatment planning system (TPS) vendor to understand their TG-263-friendly features and request necessary enhancements.
- 2. Technical & Workflow Challenges

Question: Our Treatment Planning System (TPS) has character limits that make some of the TG-263 recommended names difficult to implement. What are the workarounds?

Answer: Vendor-related limitations are a known challenge. TG-263 provides two naming conventions to offer flexibility:



- Primary Name: This format reads from general to specific (e.g., Kidney R).
- Reverse Order Name: This format reverses the order, which can be beneficial when display character limits cut off the end of the name (e.g., R Kidney).

If character limits remain an issue, it is crucial to document your institution's specific adaptations and maintain consistency. Engaging with your TPS vendor to advocate for longer character limits is also recommended.

Question: We are finding it particularly difficult to standardize our target volume nomenclature. Any advice?

Answer: Difficulty in standardizing target nomenclature is a frequently reported issue, often due to physician preferences and the complexity of target definition. TG-263 provides guiding principles rather than a rigid, exhaustive list for target naming. Key recommendations include:

- Relative Dose Levels: For plans with multiple dose levels, using relative descriptors like PTV\_High, PTV\_Mid, and PTV\_Low is suggested over specific dose values. This provides flexibility if the prescription changes.
- Clear Modifiers: Use standardized suffixes and prefixes to denote important characteristics, such as \_Boost for a boost volume or z as a prefix for non-evaluative structures (e.g., zRing).
- Consensus Building: Facilitate meetings with the clinical team to agree on a consistent approach for naming targets for different disease sites.

Question: How do we handle structures that are not included in the official TG-263 list?

Answer: The TG-263 nomenclature is designed to be extensible. The report recommends using a caret (^) to denote supplemental information not covered by the current guidelines. For entirely new structures, it is important to develop a consistent internal naming convention that aligns with the principles of TG-263.

## **Data on Implementation Challenges**

The following tables summarize data from surveys and studies on the barriers and facilitators of TG-263 adoption.



Table 1: Perceived Barriers to TG-263 Implementation

| Barrier                                       | Percentage of<br>Respondents Citing<br>Barrier | Data Source  |
|-----------------------------------------------|------------------------------------------------|--------------|
| Staffing and Implementation Effort            | Main cause for delaying adoption               |              |
| Lack of Physician Support                     | Common theme in written feedback               |              |
| Lack of Vendor Support/Tools                  | Common theme in written feedback               | _            |
| Difficulty with Target Nomenclature           | 44% of respondents                             | -            |
| Difficulty with Organ at Risk<br>Nomenclature | 29% of respondents                             | <del>-</del> |

Table 2: Facilitators for TG-263 Adoption

| Facilitator                                 | Impact on Compliance                             | Data Source |
|---------------------------------------------|--------------------------------------------------|-------------|
| TPS Templates                               | Reduced mean error rate from 31.8% to 8.1%       |             |
| Automated Structure Name<br>Checking Script | Further reduced mean error rate to 2.2%          |             |
| Open Source Template Creation Tools         | Facilitates creation of compliant structure sets | _           |

## **Experimental Protocols**

Protocol 1: Phased Implementation of TG-263

Objective: To gradually and successfully integrate TG-263 nomenclature into clinical workflow with minimal disruption.



### Methodology:

- Form a Multi-disciplinary Task Force: Include representatives from physicians, physicists, dosimetrists, and therapists.
- Identify a Pilot Disease Site: Select a common and relatively straightforward treatment site for the initial rollout (e.g., prostate).
- Develop Standardized Templates: Create TG-263 compliant structure templates within the TPS for the pilot site.
- Provide Staff Training: Conduct training sessions for all relevant staff on the new nomenclature and the use of the templates.
- Launch Pilot and Gather Feedback: Implement the new nomenclature for the pilot site and actively solicit feedback from the team.
- Analyze and Refine: Review the feedback and compliance data. Make necessary adjustments to the templates and workflow.
- Incremental Rollout: Based on the lessons learned, expand the implementation to other disease sites one by one.

Protocol 2: Development and Implementation of an Automated Compliance Check

Objective: To improve compliance with TG-263 nomenclature using an automated script.

#### Methodology:

- Define Compliance Rules: Based on the TG-263 report and institutional adaptations, create a
  definitive list of approved structure names and naming conventions.
- Script Development: Utilize the TPS Application Programming Interface (API) to develop a script that compares the structure names in a patient's plan against the approved list.
- Error Reporting: The script should generate a clear and concise report of any non-compliant structure names.



- Integration into Workflow: Integrate the script into the pre-treatment plan check process. The script should be run by a dosimetrist or physicist before the plan is sent for physician approval.
- User Notification: The system should notify the user of any errors, prompting them to correct the non-compliant names.
- Track Compliance: Monitor the compliance rate over time to assess the effectiveness of the automated check.

## **Visualizing Workflows and Relationships**



Click to download full resolution via product page

Caption: A phased workflow for successful TG-263 implementation.





Click to download full resolution via product page

Caption: Mapping barriers to effective troubleshooting solutions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. blog.radformation.com [blog.radformation.com]
- 2. aapm.org [aapm.org]
- 3. American Association of Physicists in Medicine Task Group 263: Standardizing Nomenclatures in Radiation Oncology PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- To cite this document: BenchChem. [Navigating TG-263 Implementation: A Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683123#overcoming-barriers-to-tg-263-implementation]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com